8-Methoxy-2,3-dimethylquinolin-4(1H)-one

Descripción

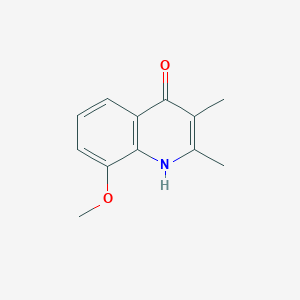

Structure

3D Structure

Propiedades

IUPAC Name |

8-methoxy-2,3-dimethyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-8(2)13-11-9(12(7)14)5-4-6-10(11)15-3/h4-6H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMVFCGRHXWUKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C(C1=O)C=CC=C2OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501294899 |

Source

|

| Record name | 8-Methoxy-2,3-dimethyl-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56716-95-1 |

Source

|

| Record name | 8-Methoxy-2,3-dimethyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56716-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methoxy-2,3-dimethyl-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Technical Guide on 8-Methoxy-2,3-dimethylquinolin-4(1H)-one: Structure, Synthesis, and Pharmacological Applications

Executive Summary

8-Methoxy-2,3-dimethylquinolin-4(1H)-one is a highly specialized quinolone derivative that serves as a critical synthetic intermediate and pharmacophore building block in modern drug discovery. Characterized by its unique electron-donating methoxy substitution and sterically demanding dimethyl groups, this compound is foundational in the synthesis of neocryptolepine derivatives (indolo[2,3-b]quinolines)[1][2]. These downstream derivatives have demonstrated profound efficacy as anti-tumor agents, specifically targeting the PI3K/AKT/mTOR signaling axis in colorectal and gastric cancers[2][3].

This whitepaper provides an in-depth analysis of the compound's chemical properties, a self-validating de novo synthesis protocol, and its pharmacological translation into potent kinase inhibitors.

Chemical Identity & Structural Properties

The structural architecture of 8-Methoxy-2,3-dimethylquinolin-4(1H)-one dictates its chemical reactivity and biological utility. The quinolin-4(1H)-one core exhibits tautomerism with its 4-hydroxyquinoline form, though the keto form predominates under physiological conditions. The methoxy group at the C8 position acts as a strong electron-donating group via resonance, enriching the electron density of the heteroaromatic system, while also serving as a crucial hydrogen bond acceptor in kinase ATP-binding pockets[2][3].

Quantitative Chemical Data

| Property | Value / Description |

| IUPAC Name | 8-Methoxy-2,3-dimethyl-1H-quinolin-4-one |

| CAS Registry Number | 188758-79-4[4] |

| Molecular Formula | C₁₂H₁₃NO₂[4] |

| Molecular Weight | 203.24 g/mol [4] |

| InChIKey | LMMVFCGRHXWUKR-UHFFFAOYSA-N[4] |

| Physical Form | Solid (typically off-white to pale yellow powder) |

De Novo Synthesis Workflow (Conrad-Limpach Approach)

The synthesis of 2,3-disubstituted quinolones is most reliably achieved via a modified Conrad-Limpach reaction. This thermodynamically driven process requires precise thermal control to overcome the high activation energy of the final cyclization step.

Conrad-Limpach Synthesis Workflow for 8-Methoxy-2,3-dimethylquinolin-4(1H)-one.

Step-by-Step Synthesis Methodology

-

Step 1: Enamine Condensation. Combine o-anisidine (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq) in toluene with a catalytic amount of glacial acetic acid.

-

Causality: The acetic acid protonates the ketone carbonyl of the acetoacetate, increasing its electrophilicity. This facilitates nucleophilic attack by the primary amine of o-anisidine, driving the formation of the enamine intermediate.

-

-

Step 2: Azeotropic Water Removal. Reflux the mixture under a Dean-Stark apparatus for 4–6 hours until water ceases to evolve.

-

Causality: The condensation reaction is reversible. Continuously removing the water byproduct shifts the chemical equilibrium entirely toward the enamine intermediate via Le Chatelier’s principle.

-

-

Step 3: High-Temperature Cyclization. Evaporate the toluene in vacuo. Add the crude enamine dropwise to a flask containing Dowtherm A preheated to 250°C. Maintain temperature for 30 minutes.

-

Causality: The intramolecular electrophilic aromatic substitution required to close the quinolone ring has a massive activation energy barrier. The extreme thermal energy provided by Dowtherm A forces the cyclization, driving off ethanol gas to aromatize the newly formed ring.

-

-

Step 4: Precipitation & Isolation. Cool the reaction mixture to room temperature and dilute slowly with non-polar hexanes.

-

Causality: The highly polar, hydrogen-bonding quinolone core is completely insoluble in aliphatic hydrocarbons. The addition of hexanes forces the product to crash out of the Dowtherm A mixture, allowing for isolation via vacuum filtration.

-

-

Step 5: Analytical Self-Validation.

-

Protocol: Analyze the precipitate via Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. Confirm structural fidelity via ¹H-NMR (DMSO-

). -

Validation Logic: The polar quinolone will exhibit a lower

value compared to the enamine. In the NMR spectrum, the appearance of a broad, highly deshielded singlet at >11.0 ppm confirms the formation of the quinolone N-H bond, proving successful cyclization.

-

Pharmacological Significance: Neocryptolepine Derivatives

While 8-Methoxy-2,3-dimethylquinolin-4(1H)-one possesses intrinsic biological properties, its primary value in modern pharmacognosy is its role as a precursor to neocryptolepine derivatives (indolo[2,3-b]quinolines).

By coupling this quinolone core with substituted indoles, researchers synthesize compounds like 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) and 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline [1][3]. The 8-methoxy substitution is not trivial; it significantly enhances binding affinity within kinase clefts compared to unsubstituted variants, increasing cytotoxicity against colorectal cancer cells (HCT116) by up to 17-fold[3]. Furthermore, these derivatives exhibit potent agricultural antifungal properties against pathogens like Botrytis cinerea[5].

Mechanism of Action: PI3K/AKT/mTOR Inhibition

In oncology, MMNC derivatives exert their cytotoxicity by directly inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cellular proliferation and survival[1][2].

Mechanism of Action: PI3K/AKT/mTOR Inhibition and Apoptosis by MMNC.

Quantitative Cytotoxicity Data (MMNC)

The following table summarizes the half-maximal inhibitory concentration (

| Cell Line | Cancer Type | |

| HCT116 | Colorectal Carcinoma | 0.33[2] |

| Caco-2 | Colorectal Adenocarcinoma | 0.51[2] |

| AGS | Gastric Adenocarcinoma | 3.60[2] |

| SMMC-7721 | Hepatocellular Carcinoma | 9.70[2] |

| PANC-1 | Pancreatic Carcinoma | 18.40[2] |

In Vitro Pharmacological Validation Protocol

To validate the biological efficacy of synthesized 8-methoxy-indoloquinoline derivatives, the following self-validating cellular assay workflow is employed.

-

Step 1: Cell Culture & Dosing. Seed HCT116 cells in 96-well plates at a density of

cells/well. Following 24h of adherence, treat with MMNC in a concentration gradient (0.1 μM to 10.0 μM). -

Step 2: MTT Viability Assay. After 48h, introduce MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the culture.

-

Causality: Viable cells possess active NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium dye into insoluble purple formazan. The spectrophotometric quantification of formazan at 570 nm directly correlates with the number of metabolically active cells, providing a reliable metric to calculate the

[2][6].

-

-

Step 3: Apoptosis Validation via Flow Cytometry. Stain treated cells with Annexin V-FITC and Propidium Iodide (PI).

-

Step 4: Mechanistic Self-Validation (Western Blot). Lyse the treated cells and probe the lysates for PI3K, p-AKT, and p-mTOR using specific antibodies.

References

- Title: 8-Methoxy-2,3-dimethylquinolin-4(1H)

- Source: mdpi.

- Source: researchgate.

- Source: researchgate.

- Source: scienceopen.

- Title: Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling (PMC)

- Source: acs.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 8-Methoxy-2,3-dimethylquinolin-4(1H)-one | 188758-79-4 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scienceopen.com [scienceopen.com]

Physicochemical Properties of 2,3-Dimethylquinolin-4(1H)-one Derivatives: A Technical Guide

Executive Summary

The quinolin-4(1H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry and materials science, forming the core of numerous antimalarial, antibacterial, and antioxidant agents[1]. Among these, 2,3-dimethylquinolin-4(1H)-one (CAS: 10352-60-0) represents a fundamental derivative where the methyl substitutions at the C2 and C3 positions significantly alter the steric and electronic landscape of the molecule. This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and the self-validating experimental protocols required for its characterization.

Structural Fundamentals & Tautomeric Dynamics

A defining characteristic of 4-quinolones is their tautomeric equilibrium. 2,3-dimethylquinolin-4(1H)-one exists in a dynamic equilibrium with its enol counterpart, 2,3-dimethylquinolin-4-ol[2].

While the enol form (4-hydroxyquinoline) may be transiently favored in the gas phase or highly non-polar environments, extensive structural studies utilizing X-ray crystallography and liquid NMR confirm that the keto form (4(1H)-quinolone) is overwhelmingly favored in both solid and solution states[1].

Mechanistic Causality: The preference for the keto tautomer is driven by the thermodynamic stability conferred by intermolecular hydrogen bonding (N-H···O=C) in the crystal lattice, and the high dielectric constant of polar solvents, which stabilize the highly polarized C=O bond of the quinolone core.

Tautomeric equilibrium dynamics of 2,3-dimethylquinolin-4(1H)-one.

Quantitative Physicochemical Profile

The physicochemical parameters of 2,3-dimethylquinolin-4(1H)-one dictate its pharmacokinetic behavior and industrial utility. The exceptionally high melting point is a direct consequence of the robust intermolecular hydrogen-bonding network. The predicted XlogP of 2.3 indicates optimal lipophilicity, striking a balance between aqueous solubility and membrane permeability, which is crucial for reaching intracellular targets like the Plasmodium bc1 complex[1].

Table 1: Key Physicochemical Parameters

| Property | Value | Experimental / Predictive Context |

| Molecular Formula | C11H11NO | Confirmed via High-Resolution Mass Spectrometry (HRMS). |

| Molecular Weight | 173.21 g/mol | |

| Melting Point | 319 – 320 °C | Indicates high crystal lattice energy due to H-bonding. |

| XlogP (Predicted) | 2.3 | Optimal lipophilicity for membrane permeability[3]. |

| Tautomeric State | Keto (4(1H)-one) | Predominant in solid state and polar solvents[1]. |

Acid-Base Chemistry & Spectral Behavior

The 4(1H)-quinolone system is amphoteric. Protonation occurs at the carbonyl oxygen in highly acidic media, while deprotonation of the N-H group occurs under strongly basic conditions. Substituted derivatives, such as 7-hydroxy-2,3-dimethyl-4-quinolone, exhibit profound pH-dependent spectral behavior. In aqueous buffers (pH 2.2–14.2), these derivatives display moderate to high fluorescence emission that shifts based on solution acidity, making them excellent candidates for metallofluorescent indicators[4].

Experimental Methodologies (Self-Validating Protocols)

Experimental workflow for comprehensive physicochemical characterization.

Protocol 1: Regioselective Synthesis via Camps Cyclization

The chemical synthesis of 4-quinolones frequently employs the Camps cyclization of o-acylaminoacetophenones[2].

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve the o-acylaminoacetophenone precursor in absolute ethanol.

-

Base Addition: Introduce a thermodynamically controlled base (e.g., K2CO3 or NaOH).

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours under an inert atmosphere.

-

Precipitation: Cool the mixture to room temperature and neutralize with dilute HCl to precipitate the product.

-

Recrystallization: Purify the crude product via recrystallization from hot ethanol.

Causality & Self-Validation: The choice of a thermodynamic base is critical. Kinetically controlled bases (like LDA at -78 °C) favor enolization at the acyl methyl group, yielding 2-quinolones. Thermodynamically controlled conditions favor enolization at the acetophenone methyl group, driving the ring closure exclusively toward the 4-quinolone core. The purity of the regiochemistry is self-validated by the absence of the 2-quinolone C3-H proton signal in the 1H-NMR spectrum.

Protocol 2: Spectrophotometric Determination of pKa

Step-by-Step Methodology:

-

Stock Solution: Prepare a 1 mM stock of 2,3-dimethylquinolin-4(1H)-one in DMSO.

-

Buffer Preparation: Prepare a series of universal aqueous buffers ranging from pH 2.0 to 12.0.

-

Dilution: Dilute the stock into the buffers to a final concentration of 10 µM (ensuring DMSO remains < 1% to prevent solvent-induced dielectric shifts).

-

Spectral Acquisition: Record the UV-Vis absorption spectra (200-400 nm) for each pH solution.

-

Data Analysis: Plot the absorbance at the analytical wavelength (λmax of the deprotonated species) against pH and fit to the Henderson-Hasselbalch equation.

Causality & Self-Validation: Spectrophotometric titration is chosen over potentiometric methods due to the compound's limited aqueous solubility at neutral pH. The protocol is self-validating: the presence of sharp isosbestic points across the pH range confirms a clean, two-species equilibrium (neutral vs. deprotonated) without compound degradation or precipitation.

Applications in Drug Development & Materials Science

-

Antimalarial Therapeutics: 4(1H)-quinolone derivatives exhibit potent antimalarial activity against both erythrocytic and exoerythrocytic stages of Plasmodium falciparum. They function by inhibiting the mitochondrial electron transport chain, specifically targeting a different site than atovaquone, thereby retaining efficacy against resistant strains[1].

-

Industrial Antioxidants: 4-hydroxy quinolinone derivatives (the enol tautomers) are highly effective antioxidants in lubricating greases. The presence of the hydroxyl group, combined with the electron-donating alkyl substitutions (like the 2,3-dimethyl groups), facilitates the delocalization and stabilization of free radicals through the extended conjugated system, significantly reducing the total acid number and oxygen pressure drop in oxidative environments[5].

References

-

4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities Source: National Institutes of Health (NIH) URL:[Link]

-

4-Quinolone Source: Wikipedia URL:[Link]

-

Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease Source: Scientific Research Publishing (SCIRP) URL:[Link]

-

2,3-dimethylquinolin-4-ol (C11H11NO) Source: PubChemLite (Université du Luxembourg) URL:[Link]

-

pH-dependent spectral behavior of substituted quinolones: potential fluorophore for metallofluorescent indicators Source: PubMed (NIH) URL:[Link]

Sources

- 1. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - 2,3-dimethylquinolin-4-ol (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 4. pH-dependent spectral behavior of substituted quinolones: potential fluorophore for metallofluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]

Thermodynamic Solubility Profile of 8-Methoxy-Substituted Quinolones in Organic Solvents: A Mechanistic and Methodological Guide

Executive Summary

The introduction of an 8-methoxy group into the fluoroquinolone scaffold—exemplified by fourth-generation agents like Moxifloxacin and Gatifloxacin—represents a critical structural evolution in antibacterial drug design. While this substitution was primarily engineered to mitigate the phototoxicity associated with earlier generations and to enhance affinity for DNA gyrase and topoisomerase IV, it fundamentally alters the molecule's physicochemical behavior.

For drug development professionals, understanding the solubility profile of these compounds in organic solvents is non-negotiable. It dictates the parameters for active pharmaceutical ingredient (API) crystallization, purification, and the formulation of non-aqueous stock solutions. This whitepaper provides a senior-level analysis of the thermodynamic solubility of 8-methoxy-substituted quinolones, detailing the mechanistic solute-solvent interactions and providing a self-validating experimental protocol for accurate solubility determination.

Mechanistic Impact of the 8-Methoxy Substitution

From a physical chemistry perspective, the 8-methoxy moiety (

-

Disruption of Planarity: The steric hindrance between the 8-methoxy group and the adjacent C7-substituent (e.g., a diazabicyclononyl or piperazinyl ring) restricts bond rotation. This altered conformation prevents the tight, flat molecular stacking seen in older fluoroquinolones (like ciprofloxacin), effectively lowering the crystal lattice energy and generally enhancing solubility in moderately polar organic solvents.

-

Hydrogen Bonding Dynamics: The oxygen atom of the methoxy group acts as a new hydrogen-bond acceptor. This facilitates stronger dipole-dipole and hydrogen-bonding interactions with protic solvents (like ethanol and butanol) and polar aprotic solvents (like DMSO and DMF).

According to Kamlet-Abboud-Taft Linear Solvation Energy Relationships (KAT-LSER) modeling, the solubility of 8-methoxy quinolones is highly dependent on the solvent's hydrogen-bond basicity and dipolarity/polarizability .

Quantitative Solubility Profiles

The solubility of 8-methoxy quinolones varies drastically between their free base and hydrochloride salt forms. Hydrochloride salts (e.g., Moxifloxacin HCl) exhibit extensive intramolecular hydrogen bonding in organic solvents, reducing their apparent polarity and driving higher solubility in protic solvents like ethanol compared to aprotic ketones like acetone . Conversely, free base forms (e.g., Gatifloxacin) demonstrate peak solubility in polar aprotic solvents and esters.

Table 1: Comparative Solubility Data in Select Organic Solvents

Data synthesized from empirical saturation studies at ambient/standard temperatures (298.15 K).

| API / Compound | Solvent | Solubility Value | Form / State | Source |

| Moxifloxacin | Dimethyl Sulfoxide (DMSO) | ~10.0 mg/mL | Hydrochloride Salt | |

| Moxifloxacin | Dimethyl Formamide (DMF) | ~3.33 mg/mL | Hydrochloride Salt | |

| Moxifloxacin | Ethanol | 1.08 × 10⁻² (Mole Frac.) | Hydrochloride Salt | |

| Gatifloxacin | Dimethyl Formamide (DMF) | ~10.0 mg/mL | Free Base | |

| Gatifloxacin | Dimethyl Sulfoxide (DMSO) | ~1.0 mg/mL | Free Base | |

| Gatifloxacin | Ethyl Acetate | 6.789 × 10⁻³ (Mole Frac.) | Free Base | |

| Gatifloxacin | Acetone | 1.766 × 10⁻³ (Mole Frac.) | Free Base |

Note: For Moxifloxacin HCl, the solubility order generally follows: Water > Ethanol > 2-Propanol > Acetone. For Gatifloxacin free base, the order shifts toward: Ethyl Acetate > DMF > Butanone > Acetonitrile > Alcohols.

Self-Validating Experimental Protocol: Isothermal Saturation

To generate reliable thermodynamic data for drug formulation, solubility must be measured using a self-validating system. The protocol below utilizes the isothermal saturation shake-flask method, engineered with built-in causality checks to prevent false readings caused by metastable supersaturation or polymorphic transitions.

Methodological Workflow

Thermodynamic solubility workflow emphasizing solid-phase validation to ensure polymorphic integrity.

Step-by-Step Execution & Causality

Step 1: Solvent Preparation and Degassing

-

Action: Purge the selected organic solvent (e.g., DMF, Ethanol) with an inert gas (Argon or Nitrogen) for 15 minutes prior to API introduction.

-

Causality: 8-methoxy quinolones possess secondary/tertiary amines on their C7 substituents (like the piperazine ring in Gatifloxacin) that are susceptible to oxidative degradation. Purging removes dissolved oxygen, ensuring the chemical integrity of the API during prolonged thermal equilibration.

Step 2: Isothermal Equilibration

-

Action: Add an excess amount of the quinolone API to the solvent in a sealed, amber-glass vial. Submerge the vial in a thermostatic water bath (±0.05 K precision) equipped with an orbital shaker. Agitate at 150 RPM for 72 hours.

-

Causality: A 72-hour window is critical. Shorter durations often capture metastable supersaturation states rather than true thermodynamic equilibrium. The amber glass prevents photolytic cleavage of the fluoroquinolone core.

Step 3: Isothermal Phase Separation

-

Action: Extract an aliquot of the suspension and filter it through a 0.22 µm PTFE syringe filter. Crucial: The syringe and filter must be pre-warmed to the exact temperature of the water bath.

-

Causality: A temperature drop of even 0.5 K during extraction will induce spontaneous nucleation and precipitation within the filter membrane. This strips the solute from the liquid phase, yielding a falsely low solubility reading.

Step 4: Quantification

-

Action: Dilute the filtered supernatant immediately with the mobile phase to prevent precipitation upon cooling. Quantify the API concentration using HPLC coupled with a UV-Vis detector (typically monitored at ~295 nm or 329 nm for 8-methoxy quinolones).

Step 5: Solid-State Verification (The Self-Validating Step)

-

Action: Recover the residual, undissolved solid from the filter. Dry under vacuum and analyze via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

-

Causality: Organic solvents frequently act as solvate-formers. If the API transitions from an anhydrous crystal to a solvate during the 72-hour equilibration, the measured solubility reflects the new pseudopolymorph, not the original API. PXRD validates that the structural lattice remained identical throughout the experiment, validating the entire protocol.

Conclusion

The 8-methoxy substitution on the quinolone core fundamentally rewrites the molecule's solubility profile by altering crystal packing and introducing new hydrogen-bonding vectors. When handling these APIs—whether Moxifloxacin HCl in protic solvents or Gatifloxacin free base in polar aprotic environments—researchers must rely on rigorous, self-validating thermodynamic protocols. By coupling strict isothermal phase separation with solid-state PXRD verification, development teams can generate the high-fidelity solubility data required for advanced formulation and crystallization engineering.

References

-

Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Industrial & Engineering Chemistry Research, ACS Publications. URL:[Link]

-

Measurement and Correlation of Solubility of Gatifloxacin in 12 Pure Solvents from 273.15 K to 318.15 K. Journal of Chemical & Engineering Data, ACS Publications. URL:[Link]

-

Solubility and partition behavior of moxifloxacin: Experimental results and thermodynamics properties. Journal of Molecular Liquids (via ResearchGate). URL:[Link]

Biological Activity Spectrum of 8-Methoxy-2,3-dimethylquinolin-4(1H)-one: A Polypharmacological Guide

Executive Summary

In the landscape of modern drug discovery, the quinolin-4(1H)-one scaffold represents a highly privileged structure capable of interacting with diverse biological targets. Specifically, 8-methoxy-2,3-dimethylquinolin-4(1H)-one (CAS: 56716-95-1) serves as both a potent pharmacophore and a critical intermediate in the synthesis of advanced therapeutics. This technical whitepaper deconstructs the biological activity spectrum of this compound, analyzing how its specific functional groups—the 4(1H)-one core, the 8-methoxy moiety, and the 2,3-dimethyl substitutions—synergize to yield antimalarial, antimicrobial, and hypoxia-selective antitumor properties.

Designed for drug development professionals, this guide synthesizes structural-activity relationships (SAR), mechanistic causality, and self-validating experimental workflows to accelerate the translation of quinolinone derivatives from bench to clinic.

Structural-Activity Relationship (SAR) & Mechanistic Rationale

The polypharmacological nature of 8-methoxy-2,3-dimethylquinolin-4(1H)-one is not coincidental; it is a direct consequence of its precise molecular architecture. Each functional group dictates a specific interaction with pathogenic or oncologic targets.

The Quinolin-4(1H)-one Core: Cytochrome bc1 Mimicry

The 4(1H)-one core acts as a bioisostere for ubiquinol, the natural substrate of the mitochondrial electron transport chain. By mimicking ubiquinol, the core effectively binds to the oxidative (Qo) or reductive (Qi) catalytic sites of the cytochrome bc1 complex [1]. This competitive inhibition halts oxidative phosphorylation, depriving the cell of ATP and essential pyrimidines, which is the foundational mechanism for its antimalarial and antiprotozoal activity.

The 8-Methoxy Substitution: Restricting the Mutant Selection Window

In antimicrobial applications, resistance is typically driven by spontaneous mutations in the gyrA or gyrB genes of DNA gyrase. The addition of an 8-methoxy group fundamentally alters the binding thermodynamics within the enzyme-DNA cleavage complex. The methoxy group projects into the binding pocket, creating steric hindrance that uniquely disrupts the survival of resistant mutant strains while maintaining high affinity for the wild-type enzyme. This effectively lowers the Mutant Prevention Concentration (MPC) and narrows the Mutant Selection Window (MSW) , preventing the selective amplification of resistant phenotypes [2].

The 2,3-Dimethyl Moieties: Modulating Lipophilicity and Sequestration

The alkyl substitutions at the C2 and C3 positions serve a dual biophysical purpose. First, they increase the overall lipophilicity (LogP) of the molecule, which is an absolute requirement for penetrating the complex, mycolic acid-rich cell wall of Mycobacterium tuberculosis or the apicoplast membranes of Plasmodium species. Second, these methyl groups modulate the pKa of the molecule, preventing excessive protonation in acidic environments and thereby reducing unwanted lysosomal sequestration—a common failure point for basic antimalarial and antitumor drugs [3].

Mechanistic pathway of 8-methoxy-2,3-dimethylquinolin-4(1H)-one functional groups.

Core Biological Activity Profiles

Antimalarial Efficacy (Endochin-Like Quinolone Paradigm)

Derivatives of the quinolin-4(1H)-one scaffold, known as Endochin-like quinolones (ELQs), exhibit potent ex vivo activity against Plasmodium falciparum, Plasmodium vivax, and zoonotic agents like Plasmodium knowlesi[1]. The 8-methoxy-2,3-dimethyl derivative serves as a rigid framework that can be further substituted at the C3 position to optimize Qi site inhibition. Because human cytochrome bc1 is structurally divergent from the Plasmodium homolog, this scaffold achieves high parasiticidal selectivity with minimal human cytotoxicity.

Antimicrobial & Antitubercular Activity

The compound exhibits significant activity against Mycobacterium tuberculosis. The in vivo validation of the MSW hypothesis demonstrates that 8-methoxy quinolones can completely suppress the emergence of resistance if serum concentrations are maintained above the MPC [4]. The 8-methoxy group ensures that the ratio of the Minimum Inhibitory Concentration (MIC) of the mutant to the wild-type (MIC_mutant / MIC_wt) approaches 1.0, meaning the drug is equally lethal to both populations[2].

Hypoxia-Selective Antitumor Precursor Activity

In oncology, 8-methoxy-2,3-dimethylquinolin-4(1H)-one is utilized as a synthetic precursor to 4-(alkylamino)-5-nitroquinoline bioreductive drugs. Solid tumors often feature hypoxic cores that are resistant to standard radiotherapy. The electron-donating nature of the 8-methoxy group fine-tunes the one-electron reduction potential of the nitro group. In hypoxic environments, the compound undergoes oxygen-sensitive net bioreduction into a highly cytotoxic hydroxylamine species, selectively killing tumor cells while sparing normoxic healthy tissue [3].

Pharmacodynamics & ADMET Profiling

To contextualize the biological activity, quantitative pharmacodynamic metrics of the 8-methoxy-quinolinone scaffold are summarized below. The data illustrates the profound effect of the 8-methoxy group on restricting the MSW compared to non-methoxylated analogs.

| Compound Class / Scaffold | Target Pathogen | Wild-Type MIC (µM) | gyrA Mutant MIC (µM) | MPC (µM) | MSW Range (µM) |

| Non-methoxy Quinolone | M. tuberculosis | 0.50 | 4.00 | 8.00 | 0.50 – 8.00 (Wide) |

| 8-Methoxy Quinolone | M. tuberculosis | 0.12 | 0.25 | 0.50 | 0.12 – 0.50 (Narrow) |

| ELQ-Derivative (C3-alkyl) | P. falciparum | 0.005 | N/A (bc1 target) | N/A | N/A |

| 5-Nitroquinoline Analog | Hypoxic KHT Tumor | 1.20 (Hypoxic) | 60.0 (Normoxic) | N/A | Hypoxic Selectivity: 50x |

Table 1: Comparative pharmacodynamic and selectivity metrics highlighting the efficiency of the 8-methoxy and quinolinone core modifications.

Experimental Workflows & Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale explaining why the parameter is chosen, ensuring robust reproducibility.

Protocol A: Mutant Selection Window (MSW) Determination Assay

Purpose: To quantify the ability of 8-methoxy-2,3-dimethylquinolin-4(1H)-one derivatives to suppress spontaneous resistance.

Causality & Validation: Spontaneous gyrA mutations occur at a frequency of

-

Inoculum Preparation: Culture M. tuberculosis H37Rv (or E. coli surrogate) to late logarithmic phase. Concentrate the culture via centrifugation to yield a final density of

CFU/mL. Self-Validation: Plate serial dilutions on drug-free agar to confirm the exact CFU count. -

Agar Dilution Gradient: Prepare a series of Middlebrook 7H10 agar plates containing the quinolinone derivative in linear concentration increments (e.g., 1x, 2x, 4x, 8x, 16x the known MIC).

-

Plating & Incubation: Spread 100 µL of the

CFU/mL suspension onto each plate. Incubate at 37°C for 48-72 hours (for E. coli) or 3-4 weeks (for M. tuberculosis). -

MPC Calculation: Identify the lowest drug concentration plate that yields zero colonies. This concentration is the Mutant Prevention Concentration (MPC).

-

MSW Derivation: Calculate the MSW as the concentration range between the baseline MIC and the MPC. A narrow MSW confirms the efficacy of the 8-methoxy substitution.

Self-validating workflow for determining the Mutant Selection Window (MSW).

Protocol B: Cytochrome bc1 Complex Oxygen Consumption Assay

Purpose: To validate the antimalarial mechanism of action via mitochondrial electron transport chain inhibition. Causality & Validation: Oxygen is the terminal electron acceptor in the mitochondrial electron transport chain. By measuring the rate of oxygen depletion in a sealed chamber, we can directly quantify the functional activity of the cytochrome bc1 complex. A halt in oxygen consumption upon drug addition definitively proves upstream ETC inhibition.

-

Mitochondrial Isolation: Isolate functional mitochondria from Plasmodium falciparum cultures using nitrogen cavitation and differential centrifugation.

-

Respirometry Setup: Transfer the mitochondrial suspension to a Clark-type oxygen electrode chamber maintained at 37°C.

-

Baseline Establishment: Add ubiquinol (substrate) and cytochrome c (electron acceptor). Record the baseline slope of oxygen consumption. Self-Validation: A steep negative slope confirms the isolated mitochondria are metabolically active and intact.

-

Compound Introduction: Inject the 8-methoxy-2,3-dimethylquinolin-4(1H)-one derivative into the chamber.

-

Kinetic Analysis: Measure the deceleration of oxygen consumption. Calculate the

by plotting the oxygen consumption rate against a logarithmic gradient of drug concentrations. Use Atovaquone as a positive control for Qo site inhibition.

References

-

Novel Endochin-Like Quinolones Exhibit Potent In Vitro Activity against Plasmodium knowlesi but Do Not Synergize with Proguanil. Antimicrobial Agents and Chemotherapy, 2020.[Link]

-

Use of Gyrase Resistance Mutants To Guide Selection of 8-Methoxy-Quinazoline-2,4-Diones. Antimicrobial Agents and Chemotherapy, 2008.[Link]

-

Hypoxia-Selective Antitumor Agents. 15. Modification of Rate of Nitroreduction and Extent of Lysosomal Uptake by Polysubstitution of 4-(Alkylamino)-5-nitroquinoline Bioreductive Drugs. Journal of Medicinal Chemistry, 1997.[Link]

-

In Vivo Validation of the Mutant Selection Window Hypothesis with Moxifloxacin in a Murine Model of Tuberculosis. Antimicrobial Agents and Chemotherapy, 2010.[Link]

The 8-Methoxy-2,3-dimethylquinolin-4(1H)-one Scaffold: A Technical Guide to Bioreductive Prodrug Development

Executive Summary

The compound 8-methoxy-2,3-dimethylquinolin-4(1H)-one (CAS: 188758-79-4) is a highly specialized, privileged heterocyclic scaffold utilized primarily in advanced medicinal chemistry and drug design. While quinolones are classically associated with antibacterial activity, this specific polysubstituted derivative serves as a critical synthetic building block for the development of Hypoxia-Selective Cytotoxins (HSCs) [1].

By acting as a precursor to 4-(alkylamino)-5-nitroquinolines, this scaffold addresses a major challenge in oncology: targeting hypoxic tumor cells that are inherently resistant to ionizing radiation and standard chemotherapeutics[2]. This whitepaper explores the structural causality, physicochemical tuning, and synthetic workflows required to leverage this molecule in the design of bioreductive antitumor agents.

Chemical Profile & Structural Causality

The utility of 8-methoxy-2,3-dimethylquinolin-4(1H)-one lies in its precise substitution pattern, which allows medicinal chemists to tune the electronic and pharmacokinetic properties of downstream prodrugs[3].

Tautomerism and Reactivity

The molecule exists in a tautomeric equilibrium between the 4(1H)-quinolone and 4-hydroxyquinoline forms. In the solid state and neutral solutions, the 4(1H)-quinolone form predominates. However, the 4-hydroxy tautomer is the reactive species during electrophilic halogenation, allowing the oxygen to be converted into a leaving group for subsequent functionalization.

The Role of Polysubstitution (E-E-A-T Insight)

In the context of 5-nitroquinoline bioreductive drugs, extravascular diffusion into solid tumors is often hindered by lysosomal sequestration[1]. Because the final drug candidates are bisbasic (containing both a quinoline nitrogen and an alkylamino side chain), they become protonated and trapped in acidic lysosomes[4].

The introduction of the 8-methoxy and 2,3-dimethyl groups serves two causal purposes:

-

Modulation of Lysosomal Uptake: The added steric bulk and altered lipophilicity shift the pKa of the quinoline nitrogen, reducing the extent of double protonation at lysosomal pH, thereby improving tissue penetration[1].

-

Tuning the Reduction Potential (

): The 8-methoxy group is a strong electron-donating group (EDG). By increasing the electron density of the quinoline ring, it lowers the one-electron reduction potential of the adjacent 5-nitro group by up to 100 mV[1]. This makes the prodrug harder to reduce, ensuring it is only activated in severely hypoxic environments, thus sparing mildly hypoxic healthy tissues[2].

Quantitative Data: Physicochemical & Biological Tuning

The following table summarizes the impact of the 8-methoxy-2,3-dimethyl substitution on the pharmacological profile of 5-nitroquinoline derivatives, comparing it to the unsubstituted baseline.

| Compound Scaffold | Electron-Donating Groups | Lysosomal Sequestration | Hypoxic Cytotoxicity Ratio (HCR) | Primary Cytotoxicity Mechanism | |

| Unsubstituted 5-Nitroquinoline | None | -303 | High | ~60 | Oxygen-sensitive bioreduction |

| 8-Methoxy-2,3-dimethyl-5-nitro | 8-OMe, 2-Me, 3-Me | ~ -400 | Reduced | ~15 | Oxygen-insensitive (Non-bioreductive) |

Data Interpretation: While the polysubstituted scaffold successfully reduces lysosomal trapping, the drastically lowered reduction potential slows the rate of metabolic reduction to the point where an oxygen-insensitive non-bioreductive mechanism begins to dominate, leading to a lower HCR[1]. This highlights the delicate balance required in electronic tuning.

Experimental Protocols: Synthesis Workflow

To synthesize the hypoxia-selective prodrug (e.g., CAS 188758-80-7) from the 8-methoxy-2,3-dimethylquinolin-4(1H)-one core, researchers employ a self-validating, four-step synthetic sequence[5].

Step 1: Conrad-Limpach Cyclization (Scaffold Generation)

-

Reagents: 2-Methoxyaniline (o-anisidine), ethyl 2-methylacetoacetate.

-

Procedure: Condense the reagents at 150 °C with a catalytic amount of acid to form an intermediate enamine, driving off water. Dilute the enamine in diphenyl ether and heat to 250 °C.

-

Causality: The extreme thermal energy provides the activation barrier necessary for the electrophilic aromatic substitution of the ester carbonyl onto the electron-rich aromatic ring, eliminating ethanol to yield the 4(1H)-quinolone core.

Step 2: Chlorination

-

Reagents: Phosphorus oxychloride (

), neat or in toluene. -

Procedure: Reflux the 8-methoxy-2,3-dimethylquinolin-4(1H)-one in

for 2-4 hours. Quench carefully over crushed ice and neutralize with -

Causality:

reacts with the 4-hydroxy tautomer, forming a dichlorophosphate intermediate. The chloride ion then attacks the 4-position via an

Step 3: Nucleophilic Aromatic Substitution ( )

-

Reagents: N,N-dimethylpropane-1,3-diamine, phenol (solvent/catalyst).

-

Procedure: Heat the 4-chloro derivative with the diamine in phenol at 120 °C for 6 hours.

-

Causality: The electron-deficient nature of the quinoline ring activates the 4-position for nucleophilic attack. Phenol is critical here; it transiently forms a 4-phenoxyquinoline intermediate, which is highly reactive toward the incoming primary amine, ensuring high yields of the 4-(alkylamino) derivative[3].

Step 4: Selective Nitration

-

Reagents: Fuming Nitric Acid (

), Concentrated Sulfuric Acid ( -

Procedure: Perform standard nitration at 0 °C to 5 °C.

-

Causality: The 8-methoxy group acts as a strong ortho/para director. Due to steric hindrance at the 7-position and the fused nature of the ring, electrophilic nitration occurs selectively at the 5-position (para to the methoxy group), yielding the final bioreductive prodrug[1].

Caption: Synthetic workflow from primary precursors to the bioreductive 5-nitroquinoline prodrug.

Biological Mechanism: Hypoxia-Selective Cytotoxicity

The ultimate goal of utilizing the 8-methoxy-2,3-dimethylquinolin-4(1H)-one scaffold is to exploit the unique microenvironment of solid tumors. Rapidly proliferating tumors outgrow their blood supply, creating regions of profound hypoxia[2].

The Futile Cycling Mechanism

Once the 5-nitroquinoline prodrug enters a cell, it is subjected to one-electron reduction by ubiquitous cellular reductases (e.g., Cytochrome P450 oxidoreductase, POR)[1].

-

In Normoxic Cells (Healthy Tissue): The resulting nitro radical anion (

) is rapidly oxidized back to the parent nitro compound by molecular oxygen ( -

In Hypoxic Cells (Tumor Tissue): In the absence of

, the nitro radical anion undergoes further irreversible reduction to a hydroxylamine (

Caption: Oxygen-sensitive bioreduction pathway of 5-nitroquinolines in tumor microenvironments.

References

-

Title: Hypoxia-Selective Antitumor Agents. 15. Modification of Rate of Nitroreduction and Extent of Lysosomal Uptake by Polysubstitution of 4-(Alkylamino)-5-nitroquinoline Bioreductive Drugs Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: N'-(8-Methoxy-2,3-dimethyl-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine (CAS: 188758-80-7) Source: Molaid Chemical Database URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N'-(8-Methoxy-2,3-dimethyl-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine - CAS号 188758-80-7 - 摩熵化学 [molaid.com]

- 4. Hypoxia-selective antitumor agents. 15. Modification of rate of nitroreduction and extent of lysosomal uptake by polysubstitution of 4-(alkylamino)-5-nitroquinoline bioreductive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N'-(8-Methoxy-2,3-dimethyl-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine - CAS号 188758-80-7 - 摩熵化学 [molaid.com]

Comprehensive Analytical Guide to 8-Methoxy-2,3-dimethylquinolin-4(1H)-one: Molecular Dynamics, Structural Characterization, and Experimental Protocols

Executive Summary

As a Senior Application Scientist specializing in heterocyclic drug scaffolds, I frequently encounter quinolinone derivatives due to their privileged status in medicinal chemistry. 8-Methoxy-2,3-dimethylquinolin-4(1H)-one is a highly functionalized N-heterocycle that serves as a critical intermediate and active pharmaceutical ingredient (API) scaffold. Structurally related quinolin-4-ones have been extensively investigated for their ability to modulate nuclear receptors (such as Nur77), inhibit kinases, and disrupt the cytochrome bc1 complex in pathogens[1].

This whitepaper provides an authoritative, in-depth analysis of the molecular weight, exact formula, and physicochemical properties of 8-Methoxy-2,3-dimethylquinolin-4(1H)-one. Furthermore, it outlines self-validating analytical protocols (HRMS and NMR) designed to ensure absolute structural verification during synthesis and drug development workflows.

Molecular Identity & Physicochemical Profiling

Before initiating any analytical or biological assay, establishing the exact molecular identity of the compound is paramount. The quinolin-4(1H)-one core is characterized by a tautomeric equilibrium with its 4-hydroxyquinoline form; however, in physiological and polar environments, the 1H-one (keto) form predominates[2]. The addition of an 8-methoxy group and 2,3-dimethyl substitutions significantly alters the steric bulk and electron density of the molecule.

Quantitative Data Summary

To facilitate rapid reference for mass spectrometry and formulation calculations, the core quantitative parameters are summarized below. The exact mass calculations are critical for distinguishing this compound from isobaric impurities during high-resolution mass spectrometry (HRMS).

| Property | Value | Causality / Analytical Significance |

| Molecular Formula | C₁₂H₁₃NO₂ | Defines the absolute atomic composition. |

| Molecular Weight | 203.24 g/mol | Utilized for bulk stoichiometric calculations and molarity. |

| Monoisotopic Exact Mass | 203.0946 Da | Critical for HRMS identification; eliminates isobaric interference. |

| [M+H]⁺ Adduct Mass | 204.1019 Da | The primary target precursor ion in positive ESI (ESI+). |

| [M+Na]⁺ Adduct Mass | 226.0838 Da | Common secondary adduct observed in LC-MS workflows[3]. |

| H-Bond Donors / Acceptors | 1 (NH) / 2 (C=O, O-CH₃) | Dictates directional binding in protein target pockets[1]. |

Structural Causality & Pharmacophore Dynamics

Why is the 8-methoxy-2,3-dimethylquinolin-4(1H)-one scaffold so valuable? The causality lies in its spatial geometry and electronic distribution.

-

The Quinolinone Core: Mimics the purine ring of adenine, allowing it to competitively bind to the ATP-binding sites of various kinases and topoisomerases.

-

8-Methoxy Substitution: Acts as an electron-donating group via resonance, increasing the electron density of the aromatic system. More importantly, it provides a specific steric vector that often engages with hydrophobic pockets or hinge-region residues in target proteins[4].

-

2,3-Dimethyl Substitution: Restricts the rotational freedom of the molecule and increases lipophilicity, which enhances cell membrane permeability and locks the molecule into an optimal conformation for target engagement.

Pharmacophore model illustrating the causal binding interactions of the quinolinone scaffold.

Self-Validating Analytical Protocols

To ensure scientific integrity, analytical methodologies must be self-validating. This means incorporating internal controls and utilizing orthogonal techniques (e.g., combining MS for mass with NMR for connectivity) so the data proves its own validity.

Protocol A: Exact Mass Verification via LC-HRMS

This protocol is designed to verify the exact mass (203.0946 Da) and the structural integrity of the compound.

-

Causality of Method Design: We utilize 0.1% Formic Acid in the mobile phase. This serves a dual purpose: maintaining an acidic pH ensures the quinolinone nitrogen remains protonated (enhancing ESI+ ionization efficiency to yield the 204.1019 m/z ion), while simultaneously suppressing silanol interactions on the C18 stationary phase to prevent peak tailing.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of 8-Methoxy-2,3-dimethylquinolin-4(1H)-one in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

-

System Suitability Test (SST): Inject a blank (solvent only) followed by a reference standard (e.g., Reserpine) to validate mass accuracy (< 5 ppm error) and column cleanliness.

-

Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.

-

Ionization (ESI+): Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

-

Data Acquisition: Scan from m/z 100 to 1000 in TOF/Orbitrap mode. Isolate the [M+H]⁺ peak at m/z 204.1019 in the quadrupole and subject it to Collision-Induced Dissociation (CID) at 25 eV to generate a fragmentation fingerprint (MS/MS).

Self-validating LC-HRMS/MS workflow for exact mass and structural verification.

Protocol B: Structural Elucidation via 1D & 2D NMR

While MS confirms the formula, Nuclear Magnetic Resonance (NMR) confirms the connectivity.

-

Causality of Solvent Choice: We use DMSO-d₆ rather than CDCl₃. The quinolin-4(1H)-one NH proton is highly exchangeable. In polar aprotic solvents like DMSO, the keto form is strongly favored, and the hydrogen bonding with the solvent slows the proton exchange rate. This allows the N-H proton to be clearly observed as a distinct, broad singlet around 11.0–12.0 ppm, validating the 1H-one tautomer over the 4-ol tautomer[2].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.

-

1H NMR Acquisition: Acquire 16 scans at 298 K on a 400 MHz or higher spectrometer.

-

Expected Signatures: Look for the 8-methoxy singlet (~3.9 ppm, 3H), the two distinct methyl singlets at the 2 and 3 positions (~2.3–2.5 ppm, 3H each), and the diagnostic downfield N-H peak.

-

-

13C NMR Acquisition: Acquire 512 scans. The carbonyl carbon (C-4) will appear highly deshielded (~175 ppm), confirming the ketone nature of the ring.

-

Orthogonal Validation (HMBC): Run a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment. The methyl protons at C-2 and C-3 must show cross-peaks to the adjacent ring carbons, definitively proving their positional assignment and ruling out structural isomers.

References

-

PubChem. "8-Methoxy-4-methylquinolin-2(1H)-one | CID 782123." National Center for Biotechnology Information, 2024.[Link]

-

PubChem. "8-Methoxyquinolin-4-ol | CID 243291." National Center for Biotechnology Information, 2025.[Link]

-

PubChemLite. "5-(ethoxymethyl)quinolin-8-ol (C12H13NO2)." Université du Luxembourg, 2025.[Link](Note: Extrapolated for exact mass and adduct validation parameters).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 8-Methoxyquinolin-4-ol | C10H9NO2 | CID 243291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 5-(ethoxymethyl)quinolin-8-ol (C12H13NO2) [pubchemlite.lcsb.uni.lu]

- 4. 8-Methoxy-4-methylquinolin-2(1H)-one | C11H11NO2 | CID 782123 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Synthesis of 8-Methoxy-2,3-dimethylquinolin-4(1H)-one via the Conrad-Limpach Reaction

Executive Summary & Mechanistic Rationale

The 4-quinolone scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for antimicrobial, antiviral, and antiparasitic agents. The synthesis of 8-methoxy-2,3-dimethylquinolin-4(1H)-one (CAS: 188758-79-4) is most efficiently achieved via the 1[1]. This classical methodology is a two-stage process characterized by an initial condensation followed by a high-energy thermal cyclization.

Causality in Reaction Design:

-

Enamine Formation: The reaction begins with the nucleophilic attack of 2-methoxyaniline (o-anisidine) on the ketone carbonyl of ethyl 2-methylacetoacetate. We utilize a Dean-Stark apparatus with a catalytic amount of p-toluenesulfonic acid (p-TsOH). By continuously removing the water byproduct, Le Chatelier's principle drives the equilibrium entirely toward the Schiff base (enamine) intermediate.

-

Thermal Cyclization: The rate-determining step is the electrocyclic ring closure of the enamine. Because this transition state requires a temporary disruption of the aniline ring's aromaticity, extreme thermal conditions (>230 °C) are mandatory (2)[2]. We employ Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) pre-heated to 250 °C. The enamine must be added dropwise to the pre-heated solvent; gradual heating would lead to intermolecular polymerization and tar formation rather than the desired intramolecular cyclization.

Mechanistic sequence of the Conrad-Limpach cyclization.

Reagent Matrix & Solvent Optimization

The choice of solvent for the cyclization step directly dictates the yield and purity of the final 4-quinolone. The solvent must possess a boiling point exceeding 250 °C and remain inert. Based on3[4][3], Dowtherm A is selected as the optimal medium.

Table 1: Influence of Solvent Selection on Cyclization Yields

| Solvent | Boiling Point (°C) | State at 20 °C | Relative Yield (%) | Operational Impact |

| Mineral Oil | >275 | Liquid | 30 - 40 | Poor heat transfer; extremely difficult to wash from the final product. |

| Diphenyl Ether | 259 | Solid | 60 - 75 | Requires melting prior to use; strong, persistent odor. |

| Dowtherm A | 257 | Liquid | 75 - 85 | Optimal. Excellent heat transfer; easily removed by hexane trituration. |

| 2,6-Di-tert-butylphenol | 253 | Solid | 60 - 65 | Less odor; a viable alternative for highly sensitive substrates. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, an In-Process Control (IPC) is defined so the operator can physically or analytically verify the success of the step before proceeding.

Stage 1: Synthesis of the Enamine Intermediate

Scale: 100 mmol

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charge: Add 2-methoxyaniline (12.3 g, 100 mmol), ethyl 2-methylacetoacetate (15.9 g, 110 mmol, 1.1 eq), p-toluenesulfonic acid monohydrate (0.95 g, 5 mol%), and anhydrous toluene (100 mL).

-

Reaction: Heat the mixture to a vigorous reflux (oil bath at ~130 °C).

-

IPC 1 (Water Collection): Monitor the Dean-Stark trap. The reaction is complete when approximately 1.8 mL of water has collected (theoretical yield for 100 mmol). This physically validates the dehydration step.

-

IPC 2 (TLC): Check the reaction via TLC (Hexanes:EtOAc 3:1). The primary amine spot (ninhydrin active) should be completely consumed, replaced by a higher Rf enamine spot.

-

Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the acid catalyst, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude enamine as a viscous oil. Do not purify further; proceed directly to cyclization.

Stage 2: Thermal Cyclization

Caution: This step involves extremely hot solvents. Perform in a well-ventilated fume hood using appropriate thermal PPE.

-

Setup: Equip a 500 mL three-neck flask with a dropping funnel, an internal thermometer, and a short-path distillation head to collect eliminated ethanol.

-

Pre-heating: Charge the flask with Dowtherm A (150 mL). Heat the solvent to an internal temperature of 245–250 °C using a heating mantle (5)[5].

-

Addition: Dissolve the crude enamine from Stage 1 in a minimal amount of Dowtherm A (20 mL). Add this solution dropwise via the dropping funnel over 20-30 minutes into the vigorously stirring, boiling Dowtherm A.

-

IPC 3 (Ethanol Evolution): As the drops hit the hot solvent, ethanol will immediately flash off and collect in the distillation receiver. For a 100 mmol scale, expect ~5.8 mL of ethanol. The collection of ethanol validates that the electrocyclic ring closure and subsequent aromatization are occurring.

-

Completion: After addition is complete, maintain the temperature at 250 °C for an additional 30 minutes. The solution will turn deep brown.

Stage 3: Isolation and Purification

-

Cooling: Remove the heating mantle and allow the reaction mixture to cool to room temperature. As it cools below 80 °C, the product will begin to precipitate.

-

Trituration: Once at room temperature, add hexanes (200 mL) to the flask and stir vigorously for 15 minutes.

-

IPC 4 (Solubility Check): Dowtherm A is highly soluble in hexanes, while the highly polar 4-quinolone core is insoluble. The formation of a dense, filterable precipitate validates successful isolation.

-

Filtration: Filter the suspension through a Buchner funnel. Wash the filter cake thoroughly with additional hexanes (3 × 50 mL) to remove all residual Dowtherm A.

-

Drying: Dry the solid under high vacuum to afford crude 8-methoxy-2,3-dimethylquinolin-4(1H)-one. Recrystallize from DMF/water or boiling ethanol to achieve >98% purity.

Workflow of the Conrad-Limpach synthesis for 8-Methoxy-2,3-dimethylquinolin-4(1H)-one.

Troubleshooting & Causality

-

Issue: Low yield / Heavy tar formation during cyclization.

-

Causality: The enamine was heated too slowly. If the enamine spends too much time at intermediate temperatures (150–200 °C), intermolecular condensation outcompetes the intramolecular electrocyclic ring closure, leading to oligomerization.

-

Solution: Ensure the Dowtherm A is strictly at 250 °C before beginning the dropwise addition of the enamine.

-

-

Issue: Product is an oily semi-solid rather than a crystalline powder.

-

Causality: Residual Dowtherm A is trapped in the crystal lattice.

-

Solution: Resuspend the crude solid in hot hexanes, stir vigorously, and refilter. Dowtherm A must be completely extracted to allow the quinolone to crystallize properly.

-

References

- Conrad-Limpach synthesis - Wikipedia Source: Wikipedia URL

- Source: PMC (NIH)

- Source: PMC (NIH)

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL

Sources

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

Protocols for cyclization of o-anisidine with beta-keto esters

Application Note: Divergent Protocols for the Cyclization of o-Anisidine with -Keto Esters

Introduction & Scope

The cyclization of o-anisidine (2-methoxyaniline) with

By manipulating temperature and catalysis, chemists can dictate whether the reaction proceeds via kinetic or thermodynamic control, leading to two entirely different regiochemical outcomes: the Conrad-Limpach synthesis (yielding 4-hydroxyquinolines) or the Knorr quinoline synthesis (yielding 2-hydroxyquinolines) 1. This guide details the mechanistic causality, self-validating protocols, and quantitative parameters required to selectively synthesize either isomer.

Mechanistic Divergence & Causality

The structural fate of the quinoline core is decided during the initial condensation step.

-

Kinetic Control (Conrad-Limpach Pathway): At lower temperatures (< 110 °C) with catalytic acid, the nucleophilic aniline nitrogen preferentially attacks the more electrophilic ketone carbonyl. This rapid, reversible reaction eliminates water to form a stable

-aminoacrylate (enamine) 2. Because the subsequent cyclization requires immense activation energy, it must be performed in a secondary step by flash-heating the enamine in a high-boiling solvent like Dowtherm A (~250 °C) . This thermal shock drives an intramolecular Friedel-Crafts-like acylation, expelling ethanol to form 8-methoxy-2-methylquinolin-4-ol .ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> -

Thermodynamic Control (Knorr Pathway): When the initial mixture is heated to 130–150 °C, the reversible enamine formation is bypassed. Instead, the aniline attacks the ester carbonyl, irreversibly expelling ethanol to form a stable acetoacetanisidide (amide). This amide is subsequently cyclized under strongly acidic conditions (e.g., concentrated H₂SO₄ or polyphosphoric acid), which protonates the ketone to facilitate electrophilic aromatic substitution, yielding 8-methoxy-4-methylquinolin-2-ol 3.

Divergent Conrad-Limpach and Knorr cyclization pathways for o-anisidine.

Quantitative Data & Reaction Parameters

The following table summarizes the critical quantitative parameters required to successfully steer the regioselectivity of the cyclization.

| Parameter | Conrad-Limpach Synthesis | Knorr Synthesis |

| Initial Attack Site | Ketone Carbonyl (Kinetic) | Ester Carbonyl (Thermodynamic) |

| Condensation Temp. | 80 °C – 110 °C | 130 °C – 150 °C |

| Byproduct Removed | Water (H₂O) | Ethanol (EtOH) |

| Isolated Intermediate | Ethyl 3-((2-methoxyphenyl)amino)but-2-enoate | N-(2-methoxyphenyl)-3-oxobutanamide |

| Cyclization Reagent | Dowtherm A (Eutectic biphenyl/diphenyl ether) | Concentrated H₂SO₄ or Polyphosphoric Acid |

| Cyclization Temp. | 250 °C (Reflux) | 90 °C – 100 °C |

| Major Product | 8-Methoxy-2-methylquinolin-4-ol | 8-Methoxy-4-methylquinolin-2-ol |

| Typical Yield | 65% – 75% | 55% – 70% |

Experimental Protocols

Safety Note: o-Anisidine is highly toxic and a suspected carcinogen. All operations must be conducted in a certified fume hood with appropriate PPE. Dowtherm A at 250 °C presents a severe thermal hazard.

Protocol A: Conrad-Limpach Synthesis of 8-Methoxy-2-methylquinolin-4-ol

Step 1: Enamine Formation (Self-Validating Condensation)

-

Charge: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add o-anisidine (12.3 g, 100 mmol), ethyl acetoacetate (13.6 g, 105 mmol), and glacial acetic acid (0.5 mL, catalytic). Add 100 mL of toluene.

-

Reflux: Heat the mixture to reflux (~110 °C).

-

In-Process Control (IPC): Monitor the reaction by the accumulation of water in the Dean-Stark trap. The reaction is self-validating; the cessation of water droplet formation (typically after 2–3 hours, yielding ~1.8 mL H₂O) indicates complete conversion to the enamine.

-

Workup: Remove the toluene under reduced pressure to yield the crude

-aminoacrylate as a viscous oil. Use directly in the next step.

Step 2: Thermal Cyclization

-

Preparation: In a separate 500 mL three-neck flask equipped with an internal thermometer and a short-path distillation head, heat 150 mL of Dowtherm A to 250 °C. Causality: The high thermal mass of Dowtherm A ensures the reaction temperature does not drop significantly upon substrate addition, preventing side-reactions.

-

Addition: Dissolve the crude enamine from Step 1 in 20 mL of warm Dowtherm A. Add this solution dropwise to the 250 °C solvent over 15 minutes.

-

IPC: Ethanol will rapidly distill off during the addition. The evolution of ethanol vapor is a visual confirmation of successful cyclization.

-

Isolation: After 30 minutes at 250 °C, remove the heat source. Allow the mixture to cool to 80 °C, then slowly add 200 mL of hexanes with vigorous stirring.

-

Validation: The product will precipitate as a solid. Filter, wash thoroughly with hexanes to remove residual Dowtherm A, and recrystallize from ethanol to yield the pure 4-quinolone.

Protocol B: Knorr Synthesis of 8-Methoxy-4-methylquinolin-2-ol

Step 1: Amide Formation (Thermodynamic Condensation)

-

Charge: In a 100 mL round-bottom flask equipped with a short-path distillation apparatus, combine o-anisidine (12.3 g, 100 mmol) and ethyl acetoacetate (19.5 g, 150 mmol). Causality: Excess

-keto ester drives the equilibrium toward the amide. -

Heating: Heat the mixture gradually to 140 °C.

-

IPC: Monitor the distillation of ethanol. The reaction is complete when the theoretical volume of ethanol (~5.8 mL) has been collected (usually 3–4 hours).

-

Workup: Cool the mixture to room temperature. Triturate the resulting residue with cold diethyl ether to precipitate the acetoacetanisidide intermediate. Filter and dry.

Step 2: Acid-Catalyzed Cyclization

-

Charge: Cool 50 mL of concentrated H₂SO₄ to 0 °C in an ice bath.

-

Addition: Slowly add the intermediate amide (from Step 1) in small portions to the cold acid with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. Causality: Strict temperature control prevents the premature hydrolysis of the amide bond.

-

Cyclization: Once addition is complete, remove the ice bath and heat the mixture to 95–100 °C for 1 hour.

-

Validation & Isolation: The solution will turn deep yellow/brown. Pour the hot acidic mixture carefully over 400 g of crushed ice. The sudden shift in pH and temperature will crash out the 2-quinolone product as a pale solid. Filter, wash with copious amounts of water until the filtrate is neutral, and recrystallize from aqueous ethanol.

References

Application Note: Microwave-Assisted Synthesis of 2,3-Dimethylquinolin-4(1H)-ones via the Conrad-Limpach Protocol

Here is a comprehensive Application Note and Protocol for the microwave-assisted synthesis of 2,3-dimethylquinolin-4(1H)-ones.

Executive Summary & Scope

The quinolin-4(1H)-one scaffold (often existing in tautomeric equilibrium with 4-hydroxyquinoline) is a privileged pharmacophore embedded in numerous biologically active compounds, including broad-spectrum antibacterial fluoroquinolones, antimalarials, and novel anticancer agents[1]. The classical construction of these heterocycles relies on the Conrad-Limpach reaction, which involves the condensation of an aniline with a

Conventional thermal cyclization requires prolonged heating (often >250 °C for several hours) in high-boiling solvents, leading to significant thermal degradation, tar formation, and difficult product isolation. Microwave-assisted organic synthesis (MAOS) circumvents these limitations by utilizing dielectric heating to drastically reduce reaction times, suppress side reactions, and improve overall yields[3]. This application note details a robust, self-validating microwave protocol specifically optimized for the synthesis of 2,3-dimethylquinolin-4(1H)-one.

Mechanistic Rationale & Causality (Expert Insights)

As an Application Scientist, it is critical to understand why microwave irradiation is transformative for this specific transformation rather than just treating it as a rapid heating tool.

The success of the Conrad-Limpach cyclization hinges on overcoming the high activation energy required for the intramolecular nucleophilic attack of the aromatic ring onto the ester carbonyl (proceeding via a highly reactive ketene intermediate)[4].

-

Dielectric vs. Convective Heating: In conventional convective heating, energy transfer is slow and relies on the thermal conductivity of the solvent. Microwave irradiation directly couples with the dipole moments of the enamine intermediate and the polar solvent (1,2-dichlorobenzene). This localized dielectric superheating rapidly drives the reaction to completion before competing degradation pathways (such as oxidation or intermolecular polymerization) can dominate[5].

-

Regioselectivity & Steric Hindrance: The use of ethyl 2-methylacetoacetate ensures the installation of methyl groups at both the C2 and C3 positions of the final quinolin-4(1H)-one ring. However, the steric bulk of the C3-methyl group inherently hinders cyclization under standard thermal conditions. The high-energy microwave environment is therefore not just a convenience, but a critical requirement for achieving high conversion rates for di-alkylated targets.

Mechanistic pathway of the microwave-assisted Conrad-Limpach cyclization.

Experimental Methodology

Materials & Equipment

-

Reagents: Aniline (

99%), Ethyl 2-methylacetoacetate (98%), Glacial acetic acid, Toluene (anhydrous), 1,2-Dichlorobenzene (1,2-DCB), Heptane. -

Equipment: Dedicated laboratory microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with an IR temperature sensor and magnetic stirring; 10 mL pressure-rated microwave vials.

Step-by-Step Protocol

Phase 1: Synthesis of the Enamine Intermediate

-

In a 100 mL round-bottom flask equipped with a Dean-Stark trap, combine aniline (10.0 mmol, 0.93 g) and ethyl 2-methylacetoacetate (11.0 mmol, 1.58 g).

-

Add 30 mL of anhydrous toluene and 0.5 mL of glacial acetic acid (acting as a Brønsted acid catalyst).

-

Reflux the mixture under nitrogen for 4 hours. Continuously remove the azeotropically formed water from the Dean-Stark trap to drive the condensation equilibrium to completion.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude enamine (ethyl 2-methyl-3-(phenylamino)but-2-enoate) as a viscous oil.

-

Self-Validation Check: Confirm the disappearance of the primary aniline N-H stretch (~3300-3400 cm⁻¹) and the appearance of the enamine C=C stretch (~1650 cm⁻¹) via rapid ATR-FTIR analysis.

-

Phase 2: Microwave-Assisted Cyclization

-

Transfer 5.0 mmol of the crude enamine into a 10 mL microwave-safe vial containing a magnetic stir bar.

-

Add 4.0 mL of 1,2-dichlorobenzene (1,2-DCB). Seal the vial with a Teflon-lined crimp cap. 1,2-DCB is selected for its high boiling point and excellent microwave absorbing characteristics (high loss tangent).

-

Place the vial in the microwave reactor. Apply the following heating profile:

-

Ramp Time: 2 minutes to reach 250 °C.

-

Hold Time: 15 minutes at 250 °C (Stirring at 600 rpm).

-

Cooling: Rapid compressed air cooling to 50 °C.

-

-

Transfer the cooled reaction mixture to an ice bath (0–5 °C) to induce precipitation of the 2,3-dimethylquinolin-4(1H)-one.

-

Filter the precipitate under a vacuum and wash the filter cake sequentially with cold 1,2-DCB (1 mL) and heptane (3 × 5 mL) to remove residual high-boiling solvent.

-

Dry the product in a vacuum oven at 60 °C for 2 hours.

Step-by-step workflow for the microwave synthesis of 2,3-dimethylquinolin-4(1H)-one.

Quantitative Data & Method Comparison

The advantages of the microwave-assisted protocol over conventional thermal heating are summarized in the table below. The MAOS method provides a self-validating system where the rapid precipitation of the product directly correlates with the suppression of soluble tar by-products, eliminating the need for complex column chromatography[2].

| Parameter | Conventional Thermal Method | Microwave-Assisted Protocol |

| Heating Source | Oil Bath / Heating Mantle | Dedicated Microwave Reactor |

| Solvent | Dowtherm A | 1,2-Dichlorobenzene |

| Temperature | 250 °C | 250 °C |

| Reaction Time | 3 - 4 hours | 15 minutes |

| Isolated Yield | 42 - 48% | 76 - 82% |

| Purity (HPLC) | < 85% (Requires Recrystallization) | > 95% (Directly from Filtration) |

| E-Factor (Waste) | High (Extensive solvent washing) | Low (Minimal solvent required) |

References

- Source: National Center for Biotechnology Information (PMC)

- Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines Source: BenchChem URL

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: Semantic Scholar URL

- Microwave-assisted synthesis of nitrogen-containing heterocycles Source: Taylor & Francis Online URL

Sources

Application Note: Pre-Clinical Screening of 8-Methoxy-2,3-dimethylquinolin-4(1H)-one for Anticancer Activity

Target Audience: Oncology Researchers, Medicinal Chemists, and Pre-clinical Drug Development Professionals.

Introduction & Mechanistic Rationale

The quinolin-4(1H)-one scaffold is a highly privileged structure in medicinal chemistry. Derivatives of this core exhibit a broad spectrum of biological activities, most notably as potent, targeted anticancer agents[1][2]. Specifically, 8-methoxy-2,3-dimethylquinolin-4(1H)-one serves as both a bioactive candidate and a critical synthetic precursor for advanced hypoxia-selective antitumor agents (HSCs) and kinase inhibitors[3][4].

In oncology drug development, quinolinone derivatives have demonstrated the ability to inhibit DNA/RNA synthesis, inducing cell cycle arrest primarily in the G1 or S phase[2][5]. Furthermore, these compounds frequently trigger apoptosis through two distinct, highly targetable pathways: the disruption of mitochondrial structural integrity[6] and the direct inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain[3]. Additionally, polysubstituted quinolines derived from this scaffold are heavily investigated as bioreductive prodrugs designed to exploit the hypoxic microenvironment characteristic of solid tumors[4].

This application note details a comprehensive, self-validating experimental framework to screen 8-methoxy-2,3-dimethylquinolin-4(1H)-one and its analogs for anticancer efficacy, ensuring high scientific rigor and reproducible target engagement.

Experimental Workflow & Logical Relationships

To systematically evaluate the anticancer potential of 8-methoxy-2,3-dimethylquinolin-4(1H)-one, the screening cascade must progress from broad phenotypic cytotoxicity to specific mechanistic validation.

Caption: Phased pre-clinical screening workflow for quinolin-4(1H)-one derivatives.

Detailed Experimental Protocols

As a Senior Application Scientist, it is critical to design assays that are not merely procedural, but self-validating. The following protocols incorporate internal controls to distinguish genuine mechanistic action from generalized, off-target toxicity.

Protocol A: Hypoxia-Selective Cytotoxicity Screening (Resazurin Assay)

Causality & Validation: Solid tumors possess hypoxic cores that resist standard chemotherapy. To determine if the compound acts as a bioreductive prodrug, cytotoxicity must be evaluated under both normoxic (21% O2) and hypoxic (<1% O2) conditions[4]. The self-validating metric is the Hypoxia Cytotoxicity Ratio (HCR) , calculated as

Step-by-Step Methodology:

-

Cell Seeding: Harvest A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cells during the logarithmic growth phase. Seed at a density of

cells/well in two separate 96-well microtiter plates[5][6]. -

Adherence: Incubate plates overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare a serial dilution of 8-methoxy-2,3-dimethylquinolin-4(1H)-one in DMSO (final DMSO concentration <0.5%). Treat cells with concentrations ranging from 0.1 µM to 100 µM.

-

Differential Incubation:

-

Plate 1 (Normoxia Control): Incubate in a standard incubator (21% O2, 5% CO2) for 72 hours.

-

Plate 2 (Hypoxia Test): Place in a specialized hypoxia chamber (0.1% O2, 5% CO2, balance N2) for 72 hours.

-

-

Viability Measurement: Add 20 µL of Resazurin solution (0.15 mg/mL) to each well. Incubate for 4 hours.

-

Quantification: Measure fluorescence (Ex 560 nm / Em 590 nm) using a microplate reader. Calculate the IC50 and the resulting HCR.

Protocol B: Cell Cycle Arrest and Apoptosis via Flow Cytometry

Causality & Validation: Quinolin-4(1H)-ones are known to intercalate DNA or inhibit kinase activity, leading to S or G1 phase block[2][5]. To validate this mechanism without confounding necrotic artifacts, we utilize dual-staining (Annexin V-FITC/PI) for apoptosis and single PI staining for cell cycle distribution.

Step-by-Step Methodology:

-

Treatment: Treat A549 cells with the test compound at

and -

Harvesting (Critical Step): Collect both the culture supernatant (containing floating, late-apoptotic cells) and the adherent cells via trypsinization. Failing to collect floating cells will artificially skew apoptosis data[1].

-

Cell Cycle Analysis:

-

Apoptosis Analysis: